4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate is a chemical compound that falls under the category of benzopyran derivatives. It features a complex structure characterized by a benzopyran moiety, which is known for its diverse biological activities. The molecular formula of this compound is C13H12O4, indicating the presence of carbon, hydrogen, and oxygen atoms. The compound's structure contributes to its potential applications in various fields, including medicinal chemistry and organic synthesis.
These reactions are significant for synthesizing more complex organic molecules and exploring the compound's reactivity.
The biological activity of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate has been studied due to its potential therapeutic effects. Compounds with a benzopyran structure are often associated with various biological properties, including:
The synthesis of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate typically involves the following steps:
These methods ensure that the compound can be synthesized efficiently for research and application purposes.
4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate has several notable applications:
Research on the interaction of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate with biological targets is ongoing. Studies focus on:
These studies are crucial for elucidating the therapeutic potential of this compound.
Several compounds share structural similarities with 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate. Notable examples include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Oxoisochromen-3-yloxyacetic acid | C11H10O4 | Exhibits strong antioxidant properties |
| 4-(3,4-Dihydroxyphenyl)butanone | C10H12O3 | Known for its anti-inflammatory effects |
| Coumarin derivatives | Varies | Broad range of biological activities including anticoagulant effects |
The uniqueness of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate lies in its specific structural features that combine both benzopyran and butenyl functionalities. This combination may impart distinct chemical reactivity and biological activity compared to other similar compounds, making it a valuable subject for further research in medicinal chemistry and related fields.